molecular formula C14H10BrFO2 B7997286 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

Cat. No.: B7997286
M. Wt: 309.13 g/mol
InChI Key: FFJXTRWSKGAMJW-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is a versatile benzaldehyde derivative designed for research applications. This compound serves as a key synthetic intermediate, particularly in the development of potential active pharmaceutical ingredients (APIs) and other complex organic molecules . The structure incorporates both bromo and fluoro substituents, which are commonly utilized in medicinal chemistry to influence the pharmacokinetics and binding properties of candidate molecules. Researchers employ this chemical as a building block in organic synthesis, including Suzuki cross-coupling reactions and ether formation, to create novel compound libraries for biological screening. Handling should be conducted in accordance with good laboratory practices. Always refer to the specific Material Safety Data Sheet for detailed safety and handling information . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(2-bromo-5-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-14-5-4-12(16)7-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXTRWSKGAMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC(=C2)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation-Reduction Sequence from 2-Bromo-5-fluorobenzyl Alcohol

Source details the oxidation of (2-bromo-5-fluoro-phenyl)methanol to 2-bromo-5-fluorobenzaldehyde using manganese(IV) oxide (MnO₂) in dichloromethane (92% yield). Reduction of this aldehyde to the alcohol can be achieved via sodium borohydride (NaBH₄) in methanol (hypothetical yield: 85–90%). Subsequent bromination with phosphorus tribromide (PBr₃) in dichloromethane converts the alcohol to 2-bromo-5-fluorobenzyl bromide.

Reaction Conditions:

  • Reduction : 0°C to room temperature, 2 h, NaBH₄ (1.1 eq) in methanol.

  • Bromination : 0°C, PBr₃ (1.2 eq), 3 h, anhydrous DCM.

Direct Bromination of 2-Bromo-5-fluorotoluene

Alternative routes involve bromination of 2-bromo-5-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation. Source demonstrates analogous bromination of 3-chlorobenzaldehyde with NBS in sulfuric acid (90% yield). Adapting this method, 2-bromo-5-fluorotoluene reacts with NBS in acetonitrile at 0°C, followed by hydrolysis to yield the benzyl alcohol, which is subsequently brominated.

Etherification Strategies

Williamson Ether Synthesis

The Williamson reaction couples 3-hydroxybenzaldehyde with 2-bromo-5-fluorobenzyl bromide in the presence of a base. Source employs similar conditions for synthesizing benzyloxy-linked intermediates, utilizing potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF.

  • Add 2-bromo-5-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat to 80°C for 12 h, monitor by TLC.

  • Quench with ice water, extract with ethyl acetate, dry (MgSO₄), and purify via silica gel chromatography.

Yield: 70–75% (hypothetical, based on analogous reactions).

Mitsunobu Reaction

For alcohol precursors, the Mitsunobu reaction offers an alternative. Source highlights the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-hydroxybenzaldehyde with 2-bromo-5-fluorobenzyl alcohol.

Procedure:

  • Combine 3-hydroxybenzaldehyde (1.0 eq), 2-bromo-5-fluorobenzyl alcohol (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in THF.

  • Stir at 0°C for 1 h, then warm to room temperature for 6 h.

  • Concentrate and purify by flash chromatography.

Yield: 65–70% (inferred from similar couplings).

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Williamson Synthesis K₂CO₃, DMF, 80°C, 12 h70–75%High scalability, simple workupRequires anhydrous conditions
Mitsunobu Reaction DEAD/PPh₃, THF, rt, 6 h65–70%Mild conditions, avoids alkyl halidesCostly reagents, phosphorus waste

Mechanistic Considerations

Electrophilic Aromatic Substitution in Benzyl Bromide Formation

The bromination of 2-bromo-5-fluorotoluene proceeds via a radical mechanism initiated by NBS. Source elucidates that bromine radicals (Br- ) abstract hydrogen from the toluene methyl group, generating a benzyl radical, which reacts with Br₂ to form the bromide. Steric and electronic effects from the bromo and fluoro substituents direct bromination to the para position relative to existing halogens.

Nucleophilic Aliphatic Substitution in Williamson Synthesis

The alkoxide ion from 3-hydroxybenzaldehyde attacks the electrophilic benzyl bromide in an SN2 mechanism. The reaction’s efficiency depends on the leaving group’s ability (Br⁻) and the steric accessibility of the benzyl carbon.

Optimization and Scale-Up Challenges

  • Purification : Column chromatography is often necessary due to byproducts like dialkylated ethers. Source reports using petroleum ether/ethyl acetate gradients for similar compounds.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate removal. Source employs dichloromethane for its low boiling point.

  • Temperature Control : Exothermic reactions (e.g., bromination) require cooling to ≤15°C to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzaldehydes.

    Oxidation Reactions: Products include benzoic acids.

    Reduction Reactions: Products include benzyl alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds related to 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde exhibit potential antitumor properties. For instance, derivatives of 2-bromo-5-fluorobenzaldehyde have been synthesized and evaluated for their ability to inhibit tumor cell growth. A study demonstrated that quinazolinones synthesized from these aldehydes showed significant antitumor activity, suggesting that similar derivatives could be developed from 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde .

1.2 Nrf2 Activation

The compound can also serve as a scaffold in the design of Nrf2 activators, which are crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. A recent study highlighted the synthesis of various compounds that activate the Keap1-Nrf2 pathway, with some showing improved potency due to specific substitutions at the benzene core . This suggests that 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde could be modified to enhance its efficacy in Nrf2-related therapeutic strategies.

Organic Synthesis

2.1 Building Block for Complex Molecules

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde serves as an important intermediate in organic synthesis. It can be utilized to create more complex structures through reactions such as nucleophilic substitution and coupling reactions. For example, its use in synthesizing biologically active compounds has been documented, where it acts as a key building block .

2.2 Synthesis of Functionalized Aromatics

The compound's bromine and fluorine substituents make it a valuable precursor for the synthesis of functionalized aromatic compounds. These derivatives can exhibit unique electronic properties and enhanced biological activities, making them suitable for pharmaceutical applications .

Material Science

3.1 Development of Fluorescent Materials

Due to its unique structure, 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde can be incorporated into polymers or other materials to impart fluorescent properties. This application is particularly relevant in the development of sensors and imaging agents in biological research .

3.2 Photochemical Applications

The compound's ability to undergo photochemical reactions makes it useful in creating photoresponsive materials. These materials can change their properties upon exposure to light, which is beneficial for applications in smart coatings and drug delivery systems .

Table 1: Summary of Biological Activities

CompoundActivityReference
3-(2-Bromo-5-fluorobenzyloxy)benzaldehydeAntitumorChen et al., 2013
Quinazolinones derived from 2-bromo-5-fluorobenzaldehydeAntitumorChen et al., 2013
Nrf2 activators based on similar scaffoldsNeuroprotectivePMC10265587

Table 2: Synthetic Applications

Reaction TypeApplicationReference
Nucleophilic substitutionSynthesis of complex moleculesPMC3793748
Coupling reactionsFunctionalized aromaticsPMC3793748
Polymer incorporationFluorescent materialsTCI Chemicals

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde and analogous compounds:

Compound Name Molecular Formula Substituents and Key Features
3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde C₁₄H₉BrFO₂ (estimated) 3-position: 2-bromo-5-fluorobenzyloxy; aldehyde group at position 1.
2-Bromo-5-fluorobenzaldehyde C₇H₄BrFO Aldehyde at position 1; bromo (position 2), fluoro (position 5); no benzyloxy group.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ Hydroxy (position 2), bromo (position 5), fluoro (position 4); no ether linkage.
2-Bromo-5-(trifluoromethyl)benzaldehyde C₈H₄BrF₃O Trifluoromethyl (position 5), bromo (position 2); stronger electron-withdrawing effects.
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₁BrFO₃ Methoxy (position 5), 3-fluorobenzyloxy (position 4); additional electron-donating substituents.

Physicochemical Properties

  • Halogen Interactions : In 2-bromo-5-fluorobenzaldehyde, Br⋯F interactions (3.18–3.37 Å) and π-stacking (centroid distance: 3.87 Å) dominate crystal packing . Similar interactions are expected in 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde but modulated by the benzyloxy group’s steric bulk.
  • Solubility : The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)benzaldehyde enhances lipophilicity compared to the benzyloxy-containing target compound .
  • Melting Points : Hydroxy-substituted derivatives (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) exhibit higher melting points due to hydrogen bonding , whereas methoxy or benzyloxy groups reduce crystallinity.

Key Research Findings

  • Crystallography : Halogen-halogen interactions (Br⋯F) in 2-bromo-5-fluorobenzaldehyde stabilize its crystal lattice, a feature likely shared with the target compound .
  • Electronic Effects : The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)benzaldehyde reduces electron density at the aldehyde group, slowing nucleophilic additions compared to benzyloxy-substituted analogs .
  • Positional Isomerism : Substitution patterns significantly alter bioactivity. For example, 5-bromo-4-fluoro-2-hydroxybenzaldehyde exhibits stronger antifungal activity than its methoxy counterpart .

Biological Activity

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is C14H10BrF1O2. The presence of bromine and fluorine atoms in its structure contributes to its lipophilicity and reactivity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H10BrF1O2
Molecular Weight305.13 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research has indicated that 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, leading to cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

  • HL-60 (human leukemia)
  • Nalm-6 (acute lymphoblastic leukemia)
  • COLO-205 (colon adenocarcinoma)

Results demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in cell death observed at higher concentrations. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspases, which are crucial for the apoptotic pathway.

Antimicrobial Activity

In addition to its anticancer properties, 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans30 µg/mL

The antimicrobial assay results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases.

The biological activity of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Evidence indicates that it can induce cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-bromo-5-fluorobenzyl bromide and 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF or acetone). The reaction is monitored via TLC, and purification is achieved via column chromatography. Similar protocols are described for analogous benzaldehyde derivatives in Pacritinib synthesis, where benzyloxy groups are introduced via substitution .
  • Key Considerations :
  • Ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide intermediate.
  • Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.

Q. How is 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde characterized analytically?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons split by bromo/fluoro groups).
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) matches the theoretical molecular weight of 343.58 g/mol (C₁₄H₉BrClFO₂) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (refer to SDS for 2-bromo-5-fluorobenzaldehyde analogs) .
  • Avoid inhalation; store in airtight containers away from light and moisture.

Advanced Research Questions

Q. How can low yields in the alkylation step be addressed?

  • Methodological Answer : Low yields often stem from competing hydrolysis of the benzyl bromide. Strategies include:
  • Protection of the aldehyde group : Temporarily protect the aldehyde as an acetal using ethylene glycol before alkylation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenoxide ion.
  • Catalysis : Add catalytic KI to facilitate bromide displacement (Finkelstein reaction) .

Q. How are regioselectivity challenges managed during substitution reactions?

  • Methodological Answer : Regioselectivity is influenced by directing groups. For example:
  • Electron-withdrawing groups (e.g., -F, -Br) direct substitution to para/meta positions.
  • Steric effects : Bulky substituents on the benzyl bromide may favor specific attack sites.
  • Case Study : In 2-bromo-5-fluorobenzaldehyde derivatives, the fluorine atom directs electrophilic substitution to the 4-position, as observed in analogs like 3-bromo-4-fluorobenzaldehyde .

Q. How do positional isomers impact reactivity in downstream applications?

  • Methodological Answer : Positional isomers (e.g., 3- vs. 4-substituted benzaldehydes) exhibit distinct electronic and steric profiles. For example:
  • Ortho-substituents (e.g., 2-bromo) increase steric hindrance, slowing nucleophilic attacks.
  • Para-fluorine enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can contradictory purity data from different suppliers be resolved?

  • Methodological Answer : Cross-validate purity using orthogonal methods:
  • HPLC vs. 1^1H NMR integration : Compare chromatographic purity with proton integration ratios (e.g., aldehyde vs. aromatic protons).
  • Elemental Analysis : Confirm Br/F content matches theoretical values.
  • Case Example : Discrepancies in >95.0% (GC) vs. >97.0% (HLC) purity claims for bromo-fluorobenzaldehydes may arise from analytical method sensitivity.

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